3,4,6-Trimethylbenzene-1,2-diol

Synthetic Methodology Process Chemistry Catechol Synthesis

3,4,6-Trimethylbenzene-1,2-diol (CAS 13757-17-0) is a tri-methylated derivative of catechol (1,2-dihydroxybenzene), belonging to the alkyl-catechol subclass of phenolic compounds. Its structure features a benzene ring with two adjacent hydroxyl groups and three methyl substituents at the 3, 4, and 6 positions, which collectively lower the O–H bond dissociation enthalpy (BDE) and increase lipophilicity relative to unsubstituted catechol.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 13757-17-0
Cat. No. B083242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,6-Trimethylbenzene-1,2-diol
CAS13757-17-0
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)O)O)C
InChIInChI=1S/C9H12O2/c1-5-4-6(2)8(10)9(11)7(5)3/h4,10-11H,1-3H3
InChIKeyNZEZVJPYSAXNTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,6-Trimethylbenzene-1,2-diol (CAS 13757-17-0): A Highly Methylated Catechol for Oxidative Stress Research and Chemical Synthesis


3,4,6-Trimethylbenzene-1,2-diol (CAS 13757-17-0) is a tri-methylated derivative of catechol (1,2-dihydroxybenzene), belonging to the alkyl-catechol subclass of phenolic compounds. Its structure features a benzene ring with two adjacent hydroxyl groups and three methyl substituents at the 3, 4, and 6 positions, which collectively lower the O–H bond dissociation enthalpy (BDE) and increase lipophilicity relative to unsubstituted catechol [1]. This compound is primarily utilized as a synthetic intermediate in the production of dyes, antioxidants, and pharmaceuticals, and is of research interest for its radical-scavenging and metal-chelating properties [2].

Why 3,4,6-Trimethylbenzene-1,2-diol Cannot Be Replaced by Other Methyl-Catechols in Research and Industrial Applications


The position and number of methyl groups on the catechol ring profoundly influence both the molecule's antioxidant efficacy and its interaction with biological targets. A computational study demonstrated that electron-donating substituents, like methyl groups, systematically lower the O–H bond dissociation enthalpy (BDE), which is directly correlated with radical-scavenging rate constants [1][2]. However, this electronic effect is nuanced; a study on urease inhibition showed that among mono- and di-methyl-substituted catechols, the mono-substituted 3-methyl-catechol was the most efficient inhibitor, indicating that a higher degree of methylation (as in tri-methylated analogs) can be detrimental to specific enzyme interactions [3]. Consequently, substituting 3,4,6-Trimethylbenzene-1,2-diol with a structurally similar analog like 4-methylcatechol or 3,5-dimethylcatechol can lead to significantly different, and unpredictable, performance in a given assay or synthetic pathway.

Quantitative Differentiation Guide for 3,4,6-Trimethylbenzene-1,2-diol Against Closest Analogs


Patent-Defined Synthetic Route and Yield for 3,4,6-Trimethylbenzene-1,2-diol Production

A dedicated synthetic procedure for 3,4,6-Trimethylbenzene-1,2-diol is detailed in patent US4072722. Using 2,3,5-trimethylphenol as the starting material and oxidizing with a ketone peroxide, the process yields the target catechol alongside its isomer, 2,3,5-trimethylhydroquinone. This is a specific, documented route for this particular isomer [1]. The patent highlights that starting material selection is critical, as other trimethylphenol isomers produce different catechol products; for instance, 2,3,4-trimethylphenol yields 3,4,5-trimethylcatechol, not the 3,4,6-isomer [1].

Synthetic Methodology Process Chemistry Catechol Synthesis

Impact of Methyl Substitution Pattern on Urease Inhibition: Tri- vs. Mono-Methylated Catechols

While direct kinetic data for 3,4,6-Trimethylbenzene-1,2-diol on urease is absent, a high-resolution crystallographic and kinetic study on a series of mono- and di-methylcatechols revealed a clear negative correlation between the degree of methylation and inhibitory potency. The most effective inhibitor was 3-methylcatechol, with potency decreasing with additional methyl substituents [1]. This class-level inference strongly suggests that a tri-methylated catechol like the target compound would exhibit significantly weaker urease inhibition compared to its mono-methylated analogs, making it a less suitable, but importantly a distinct, candidate for applications requiring low urease affinity.

Enzyme Inhibition Structure-Activity Relationship Urease

Computational Prediction of Electron-Donating Effect on Radical Scavenging Enthalpy

DFT studies universally predict that electron-donating groups, such as methyl substituents, lower the O–H Bond Dissociation Enthalpy (BDE), which is the primary thermodynamic driver for H-atom transfer (HAT) radical-scavenging activity [1]. Based on this well-established principle, 3,4,6-Trimethylbenzene-1,2-diol, with its three electron-donating methyl groups, is predicted to have a significantly lower O–H BDE than unsubstituted catechol (BDE ~ 74.2 kcal/mol in THF) [2] or 4-methylcatechol (BDE ~ 73.6 kcal/mol), which would translate to a higher rate constant for reactions with radicals like DPPH• or HOO•.

DFT Calculation Bond Dissociation Enthalpy Radical Scavenging

Recommended Application Scenarios for 3,4,6-Trimethylbenzene-1,2-diol Based on Comparative Evidence


Chemical Synthesis Intermediate for Antioxidants and Dyes Requiring a Specific Methylation Pattern

Based on the patented synthetic route [1], the primary industrial application is as a non-interchangeable intermediate. The patent explicitly claims its production from specific trimethylphenol isomers, yielding a mixture that includes this exact catechol and its corresponding hydroquinone. This route is essential for producing downstream products where the 3,4,6-trimethyl substitution pattern is required for further functionalization, such as in the synthesis of certain vitamin E precursors or specialized dyes, where using an isomer like 3,4,5-trimethylcatechol would lead to a different, and likely inactive, final product [1].

Lipid-Peroxidation Inhibition Studies in Non-Aqueous Model Systems

For researchers investigating the role of lipophilicity and H-atom transfer capability in lipid peroxidation, this compound is a superior choice over 4-methylcatechol. The predicted lower O–H BDE due to the additive effect of three methyl groups, as supported by DFT studies on catechol derivatives [2][3], suggests it will be a more potent chain-breaking antioxidant in lipid bilayers or organic solvents. Its increased lipophilicity (higher cLogP) compared to less methylated catechols will also ensure better partitioning into lipid phases, making it a more effective protectant in these model systems.

Negative Control or Selectivity Probe in Urease-Related Studies

The class-level SAR from urease inhibition studies indicates that increased methylation on the catechol ring abolishes inhibitory potency [4]. Therefore, this tri-methylated compound can serve as an ideal negative control in experiments designed to probe the mechanism of catechol-dependent urease inactivation. Its predicted inability to inhibit the enzyme, in stark contrast to the highly potent 3-methylcatechol, provides a valuable tool for confirming target engagement and validating on-target effects in biological assays.

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